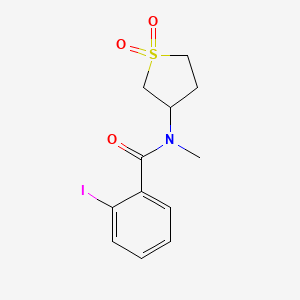

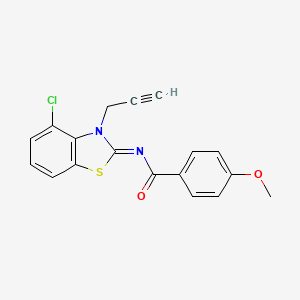

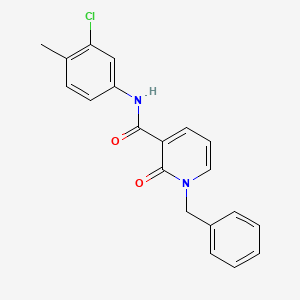

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified through lead optimization efforts and is characterized by a new ether-based scaffold paired with a novel sulfone-based head group .

Synthesis Analysis

The compound was synthesized as part of efforts to identify a potent and selective GIRK1/2 activator . Unfortunately, the specific synthesis process was not detailed in the available sources.Chemical Reactions Analysis

The compound is described as a GIRK channel activator, suggesting it interacts with these channels in some way . The specific chemical reactions involved in this process are not detailed in the available sources.Aplicaciones Científicas De Investigación

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in G protein-coupled receptor (GPCR) signaling pathways, modulating cellular excitability. Specifically, the GIRK1/2 subtype is widely expressed in the brain and peripheral tissues. Researchers have identified N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide as a potent and selective GIRK1/2 activator, with improved metabolic stability compared to existing urea-based compounds .

Antibacterial Activity

In practical research, this compound has demonstrated antibacterial potential. In vitro studies evaluated its action against pathogenic bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The compound’s unique structure suggests promising applications in combating bacterial infections .

Chemical Biology and Drug Discovery

Researchers have explored N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide as a versatile chemical tool. Its distinct properties make it valuable for chemical biology studies and as a potential lead compound for drug discovery efforts. By understanding its interactions and mechanisms, scientists aim to develop therapeutic agents.

Neuropharmacology and Neurological Disorders

Given the compound’s GIRK channel activation properties, it may hold promise in neuropharmacology. GIRK channels are implicated in pain perception, epilepsy, addiction, and anxiety. Investigating N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide could shed light on novel therapeutic strategies for neurological disorders .

Chemical Synthesis and Method Development

Finally, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide serves as an interesting synthetic target. Developing efficient synthetic routes and methodologies for its preparation contributes to the field of organic chemistry and expands the toolbox available to chemists.

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-iodo-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVMYWHXWQZYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodo-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)

![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)

![3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2507518.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)